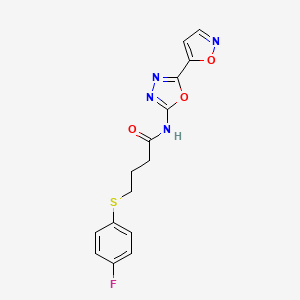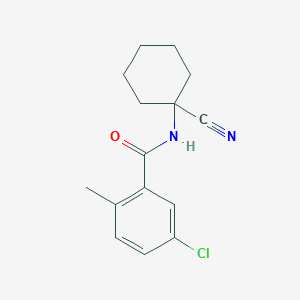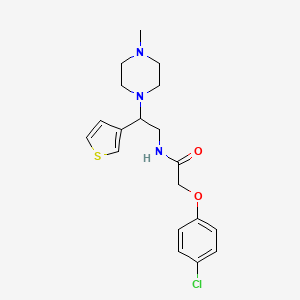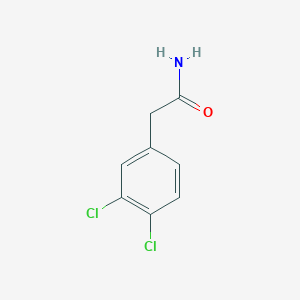
4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide” is a chemical substance with the molecular formula C15H13FN4O3S and a molecular weight of 348.351.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry reactions. For more detailed information, it’s recommended to refer to specialized literature or contact suppliers21.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H13FN4O3S. Unfortunately, I couldn’t find a detailed molecular structure analysis for this specific compound1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can vary widely depending on the conditions and the presence of other substances21.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like solubility, stability, and reactivity. For “4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide”, I couldn’t find detailed information on these properties1.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The synthesis of novel compounds with the core structure of oxadiazole scaffolds, including derivatives similar to "4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide," has been extensively studied. These compounds have been evaluated for their inhibitory potential against specific enzymes, showing potent activity. For instance, novel indole-based hybrid oxadiazole scaffolds have been synthesized and evaluated for their urease inhibition potential, highlighting the significance of such structures in developing enzyme inhibitors (Nazir et al., 2018).
Antimicrobial and Anticancer Activities
Research has also focused on the antimicrobial and anticancer activities of compounds bearing the oxadiazole moiety. Such studies involve the synthesis of derivatives and their subsequent screening against various cancer cell lines and microbial strains. The evaluation of these compounds provides insights into their potential as therapeutic agents in treating cancer and infections. For example, a study synthesized and evaluated new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors, underscoring their relevance in medicinal chemistry research (Aziz‐ur‐Rehman et al., 2016).
Photophysical and Electrochemical Studies
Furthermore, the photophysical and electrochemical properties of such compounds are subjects of interest, leading to their potential application in materials science. Studies exploring the fluorescence resonance energy transfer (FRET) using core-shell quantum dots and oxadiazole-based fluorescent probes exemplify the utility of these compounds beyond biomedical applications (Pujar et al., 2017).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks in handling and use. Unfortunately, I couldn’t find specific safety and hazard information for this compound4.
Direcciones Futuras
The future directions for a compound can include potential applications or areas of research. Unfortunately, I couldn’t find specific information on the future directions for this compound5.
Please note that this analysis is based on the information currently available and may not be comprehensive. For more detailed information, it’s recommended to refer to specialized literature or contact experts in the field.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3S/c16-10-3-5-11(6-4-10)24-9-1-2-13(21)18-15-20-19-14(22-15)12-7-8-17-23-12/h3-8H,1-2,9H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWIPJATLUISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)thio)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)
![(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2721657.png)
![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)
![N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide](/img/structure/B2721666.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide](/img/structure/B2721670.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2721672.png)
![N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2721675.png)
![N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2721676.png)
![ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)